molecular formula C20H20F2N2O2 B5256002 1-{3-FLUORO-4-[4-(2-FLUOROBENZOYL)PIPERAZIN-1-YL]PHENYL}PROPAN-1-ONE CAS No. 5930-99-4

1-{3-FLUORO-4-[4-(2-FLUOROBENZOYL)PIPERAZIN-1-YL]PHENYL}PROPAN-1-ONE

Cat. No.: B5256002
CAS No.: 5930-99-4
M. Wt: 358.4 g/mol
InChI Key: MMFYBQKTTCKESH-UHFFFAOYSA-N
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Description

1-{3-Fluoro-4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl}propan-1-one is a complex organic compound with the molecular formula C20H20F2N2O2. It is characterized by the presence of fluorine atoms, a piperazine ring, and a benzoyl group, making it a compound of interest in various fields of scientific research .

Preparation Methods

The synthesis of 1-{3-fluoro-4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl}propan-1-one typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-fluoro-4-nitrobenzoyl chloride with piperazine, followed by reduction and subsequent acylation with 2-fluorobenzoyl chloride . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-{3-Fluoro-4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl}propan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{3-Fluoro-4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl}propan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{3-fluoro-4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl}propan-1-one involves its interaction with specific molecular targets and pathways. The fluorine atoms and piperazine ring play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects .

Comparison with Similar Compounds

1-{3-Fluoro-4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl}propan-1-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-fluoro-4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N2O2/c1-2-19(25)14-7-8-18(17(22)13-14)23-9-11-24(12-10-23)20(26)15-5-3-4-6-16(15)21/h3-8,13H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFYBQKTTCKESH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346113
Record name ST037842
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5930-99-4
Record name ST037842
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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